molecular formula C18H15N3O3 B2379424 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034274-93-4

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2379424
CAS No.: 2034274-93-4
M. Wt: 321.336
InChI Key: PYNMTPKHLCHDIN-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a pyrazole ring through a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the furan and pyrazole rings to the benzofuran core using amide bond formation reactions, typically employing reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, using reagents like mCPBA or KMnO₄.

    Reduction: Reduction reactions can be performed on the carbonyl groups using agents like NaBH₄ or LiAlH₄.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and pyrazole rings.

Common Reagents and Conditions

    Oxidation: mCPBA, KMnO₄, H₂O₂

    Reduction: NaBH₄, LiAlH₄, H₂/Pd-C

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, halogenated compounds, and substituted benzofuran or pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of organic electronic materials or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)benzofuran-2-carboxamide
  • N-(2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
  • N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxylate

Uniqueness

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not seen in simpler analogs. The presence of both furan and pyrazole rings linked to a benzofuran core provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-18(17-11-13-5-1-2-6-15(13)24-17)19-12-14(16-7-3-10-23-16)21-9-4-8-20-21/h1-11,14H,12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNMTPKHLCHDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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